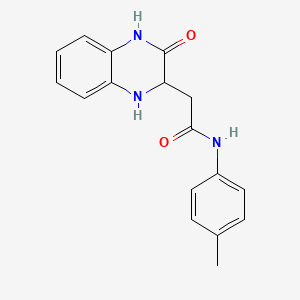

N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both quinoxaline and acetamide functionalities. The compound bears the Chemical Abstracts Service registry number 36932-41-9, which serves as its unique identifier in chemical databases and literature. The molecular formula C17H17N3O2 indicates the presence of seventeen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 295.34 grams per mole.

The International Union of Pure and Applied Chemistry name N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide precisely describes the structural components and their connectivity. The naming convention begins with the acetamide nitrogen substituent, identifying the 4-methylphenyl group attached to the amide nitrogen. The acetamide carbonyl carbon connects to a methylene bridge that links to the C-2 position of the tetrahydroquinoxaline ring system, which contains a ketone functionality at the C-3 position.

The International Chemical Identifier string 1S/C17H17N3O2/c1-11-6-8-12(9-7-11)18-16(21)10-15-17(22)20-14-5-3-2-4-13(14)19-15/h2-9,15,19H,10H2,1H3,(H,18,21)(H,20,22) provides a machine-readable representation of the molecular structure, encoding connectivity and stereochemical information. The corresponding International Chemical Identifier Key MCQNIEJDSDQIDA-UHFFFAOYSA-N serves as a hashed version for efficient database searching and comparison.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits significant conformational complexity due to the presence of multiple rotatable bonds and the saturated tetrahydroquinoxaline ring system. Computational studies on related tetrahydroquinoxaline derivatives using density functional theory methods at the B3LYP/6-311++G(2d,2p) level have revealed that these compounds adopt specific geometric arrangements characterized by bond lengths and angles that deviate from ideal values due to electronic and steric effects.

Analysis of similar tetrahydroquinoxaline structures indicates that carbon-carbon bond lengths in the aromatic quinoxaline portion typically range from 1.413 to 1.477 angstroms, while nitrogen-carbon bonds exhibit lengths between 1.382 and 1.477 angstroms. The strongest nitrogen-carbon interactions occur at positions adjacent to the carbonyl groups, with bond lengths approximately 1.382 angstroms, reflecting the electronic influence of the ketone functionality. The carbon-oxygen double bonds in the ketone and amide groups demonstrate characteristic lengths of approximately 1.212 angstroms, consistent with sp2 hybridization and partial double bond character.

Conformational analysis of tetrahydroquinoline analogs has demonstrated the existence of multiple stable conformations separated by relatively low energy barriers. High-level quantum chemistry calculations using Møller-Plesset second-order perturbation theory have identified four stable conformations, organized as two pairs of energetically equivalent enantiomorphic conformers. The energy barriers between conformers typically measure approximately 104 wavenumbers, allowing for conformational cooling under appropriate experimental conditions.

The tetrahydroquinoxaline ring system in this compound likely adopts a boat conformation to minimize steric interactions while accommodating the acetamide substituent. Bond angles throughout the molecule approach trigonal planar geometry where appropriate, with values ranging from 117.40 to 122.61 degrees for fragments in the quinoxaline ring system. The acetamide portion exhibits typical amide geometry with restricted rotation around the carbon-nitrogen bond due to resonance effects.

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for this compound remains limited in the available literature, detailed X-ray diffraction studies of closely related quinoxaline derivatives provide valuable insights into the expected solid-state structure. Crystallographic analysis of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, a structurally similar compound, reveals important geometric parameters that can inform understanding of the target molecule.

The crystal structure of related quinoxaline compounds typically adopts a monoclinic crystal system with space group P21/c. Unit cell dimensions for similar structures show values of approximately 10.31 angstroms for the a-axis, 13.86 angstroms for the b-axis, and 10.53 angstroms for the c-axis, with a beta angle of 115.98 degrees. The calculated density reaches approximately 1.358 megagrams per cubic meter, consistent with efficient molecular packing in the crystal lattice.

| Crystallographic Parameter | Typical Values for Quinoxaline Derivatives |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell a (Å) | 10.31 |

| Unit Cell b (Å) | 13.86 |

| Unit Cell c (Å) | 10.53 |

| Beta Angle (°) | 115.98 |

| Volume (ų) | 1353.1 |

| Calculated Density (Mg·m⁻³) | 1.358 |

X-ray diffraction studies consistently demonstrate that quinoxaline derivatives exhibit intermolecular hydrogen bonding patterns that stabilize the crystal structure. The amide nitrogen-hydrogen and carbonyl oxygen atoms participate in hydrogen bonding networks that influence both molecular conformation and crystal packing. Hirshfeld surface analysis of related compounds reveals that hydrogen bonding interactions, van der Waals forces, and π-π stacking between aromatic rings contribute to the overall stability of the crystalline phase.

Comparative Analysis of Tautomeric Forms

This compound exhibits potential for tautomeric equilibria, particularly involving the quinoxalinone portion of the molecule. Studies of related quinoxaline derivatives have demonstrated the existence of lactam-lactim tautomeric forms that can significantly influence chemical and biological properties. The 3-oxo-tetrahydroquinoxaline moiety can potentially exist in equilibrium between the lactam form, where the nitrogen bears a hydrogen atom and the carbon carries the carbonyl group, and the lactim form, where the oxygen is protonated and a carbon-nitrogen double bond forms.

Nuclear magnetic resonance studies of structurally related compounds have confirmed the presence of tautomeric mixtures in solution. The compound previously formulated as ethyl 1,2-dihydro-2-oxoquinoxalin-3-ylacetate was shown to exist as 3-ethoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline in the solid state, demonstrating the importance of tautomeric considerations in structural assignment. In solution, the 1-methyl derivative exists as a tautomeric mixture of unsaturated and saturated ester forms, indicating dynamic equilibrium between different structural arrangements.

Fluorescence studies of quinoxalinone derivatives capable of lactam-lactim tautomerization have revealed that environmental factors such as solvent polarity and pH can dramatically influence the tautomeric equilibrium. The minor lactam tautomer typically exhibits weak fluorescence with characteristic Stokes shifts, while the major lactim tautomer shows intense fluorescence due to excited-state intramolecular proton transfer. These observations suggest that this compound may similarly exhibit solvent-dependent tautomeric behavior.

| Tautomeric Form | Structural Characteristics | Typical Properties |

|---|---|---|

| Lactam | Nitrogen-hydrogen bond, Carbon-oxygen double bond | Lower fluorescence intensity |

| Lactim | Oxygen-hydrogen bond, Carbon-nitrogen double bond | Higher fluorescence intensity |

| Mixed Forms | Dynamic equilibrium between forms | Intermediate properties |

The presence of the acetamide substituent in this compound introduces additional complexity to the tautomeric analysis, as the amide functionality can influence the electronic distribution throughout the molecule. The electron-withdrawing nature of the amide group may stabilize certain tautomeric forms over others, while hydrogen bonding interactions between the amide and quinoxalinone portions could lock the molecule into preferred conformations. Understanding these tautomeric relationships remains crucial for predicting the compound's reactivity, stability, and potential biological interactions.

Properties

IUPAC Name |

N-(4-methylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-11-6-8-12(9-7-11)18-16(21)10-15-17(22)20-14-5-3-2-4-13(14)19-15/h2-9,15,19H,10H2,1H3,(H,18,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQNIEJDSDQIDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389423 | |

| Record name | N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36932-41-9 | |

| Record name | 1,2,3,4-Tetrahydro-N-(4-methylphenyl)-3-oxo-2-quinoxalineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36932-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound that has garnered attention in recent years for its potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its pharmacological properties.

The compound can be synthesized through various methods involving the reaction of 4-methylphenyl acetamide with appropriate precursors to form the tetrahydroquinoxaline moiety. The chemical structure can be represented as follows:

Antioxidant Activity

Research has demonstrated that compounds similar to this compound exhibit significant antioxidant properties. The antioxidant activity is often measured using assays such as:

- DPPH Radical Scavenging Method : This method assesses the ability of a compound to donate hydrogen to a radical species, thus neutralizing it.

- Ferric Reducing Antioxidant Power (FRAP) Assay : This assay evaluates the reducing power of antioxidants in a sample by measuring the change in color of a ferric complex.

In studies involving related compounds, notable scavenging activities were observed, suggesting that the tetrahydroquinoxaline structure may contribute to these effects .

Cytotoxicity and Anticancer Activity

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. The MTT assay is commonly employed for this purpose:

These results indicate that the compound exhibits promising anticancer activity, potentially making it a candidate for further development in cancer therapeutics.

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that its activity may involve:

- Inhibition of Cell Proliferation : By interfering with cellular signaling pathways.

- Induction of Apoptosis : Triggering programmed cell death in malignant cells.

4. Case Studies and Research Findings

A case study highlighted in recent literature examined the effects of similar tetrahydroquinoxaline derivatives on cancer cell lines. The study found that these compounds not only inhibited cell growth but also enhanced the effectiveness of existing chemotherapy agents .

5. Conclusion

This compound shows significant promise due to its antioxidant and cytotoxic properties. Further research is warranted to explore its full therapeutic potential and understand its mechanisms of action more comprehensively.

Comparison with Similar Compounds

Table 1: Substituent Variations and Physicochemical Properties

*Melting points for compounds 5d, 5e, and 5f in range from 210–280°C, depending on substituent positions .

Key Observations :

- Electron-Withdrawing Groups (EWGs): Compounds with EWGs (e.g., chloro, nitro) exhibit higher melting points due to increased polarity and intermolecular interactions. For example, compound 4a (230–232°C) contains chlorophenyl and cyano groups, enhancing thermal stability .

- Electron-Donating Groups (EDGs) : The target compound’s 4-methylphenyl group (EDG) likely reduces melting points compared to EWGs, though direct data is unavailable. Ethoxy-substituted analogs () may exhibit similar trends .

- Hybrid Structures: Thiazolidinone-coumarin hybrids () show broad melting point ranges (210–280°C), influenced by hydroxyl group positioning and hydrogen bonding .

Key Findings :

- Solvent and Catalyst Impact: The use of DMF with ZnCl₂ () for thiazolidinone synthesis yields 61–75%, whereas acetonitrile with triethylamine () achieves higher yields (90.2%) due to optimized base catalysis .

- Acyl Chloride Routes : employs thionyl chloride for carboxamide formation, a method adaptable to the target compound’s synthesis if reactive intermediates are utilized .

Spectral and Analytical Data

While spectral data for the target compound is unavailable, analogs provide insights:

- IR Spectroscopy: Thiazolidinone-coumarin hybrids () show carbonyl stretches at 1680–1750 cm⁻¹, consistent with lactam and ester groups. Compound 4a () exhibits a distinct IR peak at 436 cm⁻¹, attributed to C–S stretching .

- NMR Spectroscopy : Protons adjacent to electron-withdrawing groups (e.g., chloro in AJ5d) experience downfield shifts, while methyl groups in the target compound would likely resonate upfield .

Functional and Application-Based Comparisons

- Pharmaceutical Potential: Quinoxaline and thiazolidinone derivatives are associated with antimicrobial and anticancer activity. Compound 4a’s high yield and stability suggest suitability for drug development .

- Agricultural Applications : highlights acetamide-based pesticides (e.g., FOE 5043), indicating that substituents like trifluoromethylthiadiazole enhance bioactivity . The target compound’s methyl group may limit pesticidal efficacy compared to halogenated analogs.

Preparation Methods

Synthesis Overview

The synthesis of N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves the following steps:

- Starting Materials : The preparation begins with essential precursors such as 3-methylquinoxalin-2(1H)-one and 2-chloro-N-(p-tolyl)acetamide.

- Reaction Medium : Dimethylformamide (DMF) is commonly used as a solvent due to its ability to dissolve both organic and inorganic reactants effectively.

- Catalysts : Phase-transfer catalysts like benzyltributylammonium chloride (BTBA) are employed to enhance reaction rates and improve yields.

Step-by-Step Synthesis Procedure

Reaction Setup

Reaction Conditions

The mixture is stirred under reflux at a temperature of 353 K for two hours to ensure complete reaction between the starting materials.

Product Isolation

After the reaction is complete:

- Add 500 mL of distilled water to the reaction mixture.

- Allow precipitation of the product by cooling for a few minutes.

- Filter the precipitate and dry it under vacuum.

Optimization Parameters

To maximize yield and purity:

- Temperature Control : Maintaining reflux temperature at 353 K ensures optimal reaction kinetics.

- pH Adjustment : The addition of potassium bicarbonate helps neutralize acidic byproducts.

- Catalyst Concentration : Precise measurement of BTBA improves phase transfer efficiency.

Characterization

The synthesized compound can be characterized using techniques such as:

- Melting Point Analysis : Reported melting point is between 240–242 °C , confirming product purity.

- Spectroscopic Methods :

- Infrared spectroscopy (IR) for functional group identification.

- Nuclear magnetic resonance (NMR) for structural elucidation.

Data Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions. For example:

Core Formation : Construct the tetrahydroquinoxalinone core via cyclization of o-phenylenediamine derivatives with α-keto acids or esters under acidic conditions .

Functionalization : Introduce the 4-methylphenyl acetamide group via nucleophilic substitution or coupling reactions (e.g., using chloroacetamide intermediates in refluxing ethanol with sodium acetate as a base) .

Purification : Crystallize the product using ethanol-dioxane mixtures (1:2) to achieve >95% purity, verified by HPLC .

Q. How can researchers characterize the compound’s purity and structural integrity?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to confirm >95% purity. Monitor at 254 nm .

- Structural Confirmation :

- NMR : Analyze and NMR spectra to verify substituent positions (e.g., methylphenyl protons at δ 2.3–2.5 ppm; quinoxalinone carbonyl at δ 170–175 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS, observing the [M+H] ion .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry (analogous to quinoxaline derivatives in ).

Advanced Research Questions

Q. What strategies optimize synthetic yield and scalability without compromising purity?

- Methodological Answer :

- Catalytic Optimization : Use ZnCl as a Lewis acid catalyst in dioxane to accelerate cyclization, reducing side reactions .

- Solvent Selection : Employ ethanol for reflux reactions to enhance solubility of intermediates (e.g., sodium acetate improves nucleophilic substitution efficiency) .

- Scalability : Implement continuous-flow chemistry for high-throughput synthesis of the tetrahydroquinoxalinone core, minimizing batch variability .

Q. How can researchers analyze the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Target Identification : Perform kinase inhibition assays (e.g., ATP-binding site competition) using recombinant enzymes, given structural similarity to quinazolinone-based kinase inhibitors .

- Binding Studies : Use surface plasmon resonance (SPR) to measure dissociation constants () for candidate targets (e.g., tyrosine kinases) .

- Cellular Assays : Evaluate antiproliferative activity in cancer cell lines (e.g., MTT assays), comparing IC values to known inhibitors .

Q. What in vitro and in vivo models are suitable for assessing pharmacokinetic properties?

- Methodological Answer :

- In Vitro :

- Solubility : Measure in PBS (pH 7.4) and simulated gastric fluid using shake-flask methods .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to calculate half-life () .

- In Vivo :

- Oral Bioavailability : Administer to rodents (10 mg/kg) and analyze plasma concentrations via LC-MS/MS. Expect moderate bioavailability (30–50%) due to balanced logP (~2.5) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across studies?

- Methodological Answer :

- Assay Standardization : Compare protocols for cell viability assays (e.g., MTT vs. resazurin), ensuring consistent incubation times and cell densities .

- Compound Stability : Test degradation under assay conditions (e.g., DMEM at 37°C for 48 hours) via HPLC to rule out false negatives .

- Target Selectivity : Profile activity against a broader kinase panel to identify off-target effects that may explain variability .

Q. What computational approaches predict interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to tyrosine kinases (e.g., EGFR), prioritizing poses with hydrogen bonds to quinoxalinone carbonyl groups .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability, focusing on π-π stacking between the methylphenyl group and hydrophobic kinase pockets .

- QSAR Modeling : Develop models correlating substituent electronegativity (Hammett σ values) with IC data to guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.